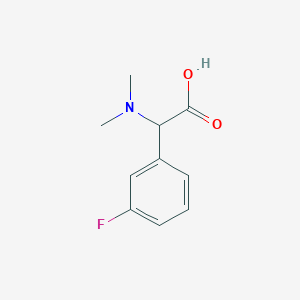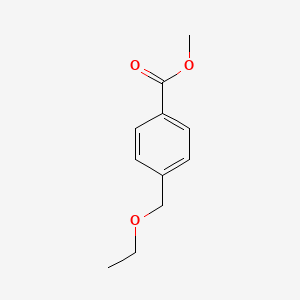
Methyl 4-(ethoxymethyl)benzoate
Overview
Description
Methyl 4-(ethoxymethyl)benzoate is an organic compound with the chemical formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position is substituted with an ethoxymethyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(ethoxymethyl)benzoate can be synthesized through several methods. One common method involves the reaction between methyl 4-(bromomethyl)benzoate and ethyl alcohol in the presence of iron(II) sulfate (FeSO4) as a mediator . This reaction proceeds under mild conditions without the need for a base or cosolvent .
Another method involves the reaction of methyl 4-(hydroxymethyl)benzoate with ethyl iodide (EtI) in the presence of potassium tert-butoxide (t-BuOK) and dimethylformamide (DMF) . This method is also efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically follows the same routes as in laboratory settings but on a larger scale. The use of FeSO4 as a recoverable and reusable mediator makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethoxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (t-BuOK) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(ethoxymethyl)benzoic acid.
Reduction: Formation of 4-(ethoxymethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(ethoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(ethoxymethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the specific context of its use .
Comparison with Similar Compounds
Methyl 4-(ethoxymethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(hydroxymethyl)benzoate: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of an ethoxymethyl group.
Methyl 4-ethoxybenzoate: Similar structure but without the methylene bridge between the ethoxy group and the benzene ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-(ethoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-8-9-4-6-10(7-5-9)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVXHGXTIDKNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

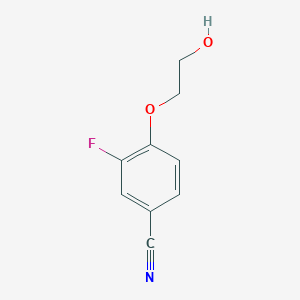

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)

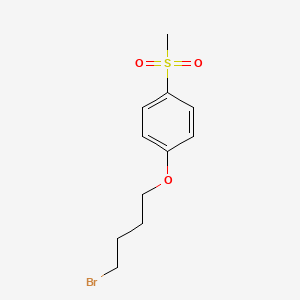

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
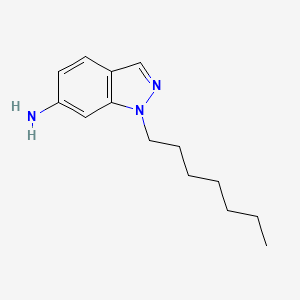
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
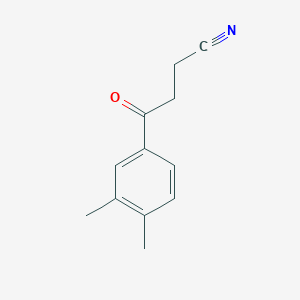
![1-[2-(Dimethylamino)acetyl]piperidin-4-one](/img/structure/B1386448.png)
![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)
